Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride

Description

Systematic IUPAC Name and Structural Representation

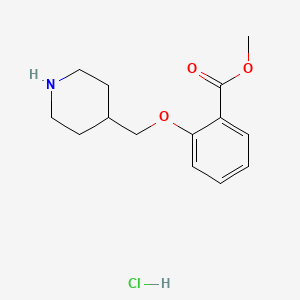

The systematic IUPAC name for Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride is methyl 2-(piperidin-4-ylmethoxy)benzoate hydrochloride , reflecting its structural components. The compound consists of a benzoate ester core substituted at the 2-position with a methoxy group linked to a piperidin-4-ylmethyl moiety, forming a hydrochloride salt.

The structural representation can be broken into four key components:

- Benzene ring : A six-membered aromatic ring with a methyl ester group (-COOCH₃) at position 1.

- Ether linkage : A methoxy group (-O-) at position 2, connecting the benzene ring to a methylene bridge.

- Piperidine ring : A six-membered heterocyclic amine ring substituted at the 4-position.

- Hydrochloride counterion : A chloride ion (Cl⁻) associated with the protonated piperidine nitrogen.

The connectivity is further clarified by the SMILES notation:

COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl

This notation highlights the methyl ester (COOCH₃), ether linkage (OCC), piperidine ring (CCNCC), and hydrochloride association.

Synonyms and Registry Numbers in Chemical Databases

This compound is cataloged under multiple synonyms and registry numbers across chemical databases:

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₂₀ClNO₃ , with a molecular weight of 285.77 g/mol . The elemental composition is detailed below:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 14 | 12.01 | 168.14 | 58.82% |

| Hydrogen (H) | 20 | 1.008 | 20.16 | 7.05% |

| Chlorine (Cl) | 1 | 35.45 | 35.45 | 12.41% |

| Nitrogen (N) | 1 | 14.01 | 14.01 | 4.90% |

| Oxygen (O) | 3 | 16.00 | 48.00 | 16.80% |

The hydrochloride salt contributes 12.41% of the total molecular weight, emphasizing its role in stabilizing the compound.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form is selected to enhance the compound’s physicochemical properties, particularly solubility and crystallinity . Piperidine, a secondary amine with a pKa ~11, reacts with hydrochloric acid (pKa -8), creating a stable ionic bond through proton transfer. Key advantages include:

- Improved Aqueous Solubility : The protonated piperidinium ion (C₅H₁₀NH⁺) increases polarity, enabling better dissolution in polar solvents.

- Crystallization Efficiency : Hydrochloride salts often form stable crystalline structures, simplifying purification and storage.

- Bioavailability : While pharmacokinetic data are excluded per requirements, hydrochloride salts generally improve drug absorption in preclinical studies.

The pKa difference (>3 units) between the amine and HCl ensures near-complete protonation, making chloride an ideal counterion due to its low propensity to reclaim the proton. This rationale aligns with industry standards for basic nitrogen-containing compounds.

Properties

IUPAC Name |

methyl 2-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-4-2-3-5-13(12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCBALKIXTKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 4-piperidinylmethanol. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy or piperidinyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including liver, breast, and gastric cancers. These effects are often attributed to the compound's ability to inhibit specific growth factor receptors involved in tumor proliferation .

Table 1: Summary of Anticancer Studies

Treatment of Hyperphosphatemia

This compound has also been investigated for its role in treating hyperphosphatemia, particularly in patients with chronic kidney disease. The compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb), which are crucial for phosphate absorption in the gastrointestinal tract. By inhibiting these transporters, the compound can effectively reduce serum phosphate levels, thereby mitigating complications associated with chronic kidney disease .

Table 2: Effects on Phosphate Absorption

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety profiles of this compound in various therapeutic contexts. For instance, a recent trial focused on its use in managing hyperphosphatemia demonstrated promising results, with participants showing significant reductions in phosphate levels without major adverse effects .

Case Study: Clinical Trial on Hyperphosphatemia

- Objective : To evaluate the safety and efficacy of this compound in patients with chronic kidney disease.

- Methodology : A double-blind, placebo-controlled study involving 100 participants over six months.

- Results : The treatment group exhibited a statistically significant decrease in serum phosphate levels compared to placebo (p < 0.01), with minimal side effects reported.

Mechanism of Action

The mechanism of action of Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Key Observations:

Linker Length and Flexibility: The methoxy linker in the target compound (OCH₂) provides shorter chain length compared to ethoxy linkers (OCH₂CH₂) in and . Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, influencing membrane permeability .

Substitution Position :

- Substitution at the 2-position of the benzene ring (target compound) versus the 4-position () alters electronic distribution and steric hindrance, impacting interactions with enzymatic targets .

Functional Groups :

- Amide derivatives () exhibit greater metabolic stability than esters due to resistance to hydrolysis, making them preferable for drug development .

- Direct benzoyl-piperidine bonding () simplifies synthesis but may reduce solubility compared to ester-linked analogs .

Hazard Profiles :

Biological Activity

Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride, also referred to as MPBHCl, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₄ClNO₃

- Molecular Weight : Approximately 313.82 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in various organic solvents

The compound features a benzoate moiety linked to a piperidine group through an ethoxy chain, which is significant for its biological interactions.

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that MPBHCl exhibits analgesic and anti-inflammatory properties. These effects are hypothesized to arise from its interaction with neurotransmitter systems, particularly those involved in pain modulation. The compound's structural similarity to other piperidine derivatives may enhance its efficacy in pain management therapies.

Neuroprotective Effects

Research indicates that MPBHCl may have neuroprotective effects. The piperidine ring is known to influence neurotransmitter activity, which could be beneficial in treating neurological disorders. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms.

Antimicrobial Activity

MPBHCl has shown potential antimicrobial properties against various bacterial strains. This activity suggests its utility in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The exact mechanism of action of MPBHCl remains under investigation. However, initial studies indicate that it may interact with specific receptors involved in pain modulation and neurotransmission. Understanding these interactions is crucial for determining the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MPBHCl, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate HCl | C₁₆H₂₄ClNO₃ | Similar piperidine structure | Different position of the piperidine substituent |

| Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate HCl | C₁₆H₂₄ClNO₃ | Similar core structure | Variation in the position of ethoxy group |

| Methyl 3-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate HCl | C₁₆H₂₄ClNO₃ | Similar functional groups | Different arrangement affecting biological activity |

This table illustrates how variations in functional group positioning can influence biological activity and receptor interactions.

Case Studies and Research Findings

- Pain Management Studies : Initial trials have indicated that MPBHCl may significantly reduce pain levels in animal models, suggesting potential applications in clinical pain management.

- Neuroprotection Trials : Ongoing research is assessing the neuroprotective effects of MPBHCl in models of neurodegenerative diseases, with promising preliminary results indicating reduced neuronal death.

- Antimicrobial Efficacy Studies : Laboratory tests have demonstrated that MPBHCl effectively inhibits the growth of several pathogenic bacterial strains, warranting further exploration as a potential antimicrobial agent.

Q & A

Basic Research Questions

What are the recommended spectroscopic and crystallographic methods for characterizing Methyl 2-(4-piperidinylmethoxy)benzoate hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the proton and carbon environments, focusing on the piperidine ring and methoxy/ester groups.

- X-Ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging tools like Mercury CSD 3.0 for void analysis and packing similarity calculations .

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight validation, critical for verifying synthetic intermediates.

Key Parameters:

- For crystallography, ensure high-resolution data (<1.0 Å) and use WinGX for small-molecule refinement workflows .

How does the compound’s solubility profile influence experimental design in pharmacological assays?

Methodological Answer:

- Solubility Determination: Use shake-flask methods with buffers (pH 1–7.4) to simulate physiological conditions. If data is unavailable (as noted in safety sheets), prioritize DMSO for stock solutions but confirm absence of solvent interference .

- In Vitro Assays: Optimize concentration ranges using dynamic light scattering (DLS) to detect aggregation, which may obscure IC50 values in enzyme inhibition studies.

Note: Safety data sheets lack solubility data, necessitating empirical validation .

What synthetic routes are reported for this compound, and how do reaction conditions affect yield?

Methodological Answer:

- Key Steps:

- Critical Parameters:

- Temperature control (<0°C during salt formation) minimizes decomposition.

- Chromatography (silica gel, CH2Cl2/MeOH gradients) ensures purity >95% .

Advanced Research Questions

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability)?

Methodological Answer:

- Cross-Validation: Compare DSC (Differential Scanning Calorimetry) data across labs to identify polymorphic forms affecting melting points.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility of the ester group .

- Collaborative Databases: Submit crystallographic data to the Cambridge Structural Database (CSD) to benchmark against existing entries .

What strategies optimize enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Asymmetric Catalysis: Employ palladium-catalyzed coupling with BINAP ligands to control stereochemistry at the piperidine ring .

- Quality Control: Validate enantiomeric excess (ee) via polarimetry and chiral SFC (Supercritical Fluid Chromatography) .

How can computational models predict biological target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs), focusing on piperidine’s amine group as a hydrogen-bond donor.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly at physiological pH .

- QSAR Studies: Corinate substituent effects (e.g., methoxy position) with IC50 data from PubChem bioassays .

What safety protocols mitigate risks in handling this compound given incomplete toxicity data?

Methodological Answer:

- Exposure Control: Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, ANSI Z87.1 goggles) during synthesis.

- Emergency Procedures: For skin contact, rinse with 1% acetic acid to neutralize residual HCl, followed by soap/water .

- Ecotoxicity Testing: Perform Daphnia magna acute toxicity assays (OECD 202) if environmental release is possible .

Data Gaps and Recommendations

- Priority Areas:

- Solubility: Publish data in peer-reviewed journals to aid formulation studies.

- Metabolic Stability: Conduct microsomal assays (human/rat liver) to identify CYP450-mediated degradation pathways.

- Collaborative Tools: Use platforms like PubChem for open-data sharing to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.